DBtPF

CAS No.:

Cat. No.: VC14408175

Molecular Formula: C26H54FeP2

Molecular Weight: 484.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H54FeP2 |

|---|---|

| Molecular Weight | 484.5 g/mol |

| IUPAC Name | ditert-butyl(cyclopentyl)phosphane;iron |

| Standard InChI | InChI=1S/2C13H27P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*11H,7-10H2,1-6H3; |

| Standard InChI Key | UZYCNUZAAUDQLS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)P(C1CCCC1)C(C)(C)C.CC(C)(C)P(C1CCCC1)C(C)(C)C.[Fe] |

Introduction

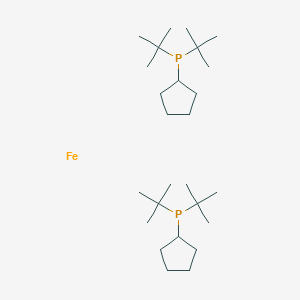

Chemical Identity and Structural Characteristics

DTBPF belongs to the class of bisphosphinoferrocene derivatives, characterized by a ferrocene core (cyclopentadienyl-iron-cyclopentadienyl) functionalized with two di-tert-butylphosphine groups at the 1,1' positions. Its molecular formula is , with a molecular weight of 474.42 g/mol . The IUPAC name, ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+), reflects its coordination geometry, where the phosphorus atoms coordinate to the iron center .

Stereoelectronic Properties

The tert-butyl groups confer steric bulk, which influences the ligand’s electronic properties and catalytic activity. The phosphine ligands adopt a trans configuration relative to the ferrocene backbone, creating a rigid, electron-rich environment ideal for stabilizing transition metal complexes .

Physical and Chemical Properties

DTBPF is a dark yellow to dark orange or red crystalline solid with a melting point of 73–75°C . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 474.42 g/mol |

| Purity (by elemental analysis) | ≥97.5% |

| Appearance | Dark yellow to red powder |

| Melting Point | 73–75°C |

Elemental analysis data indicates carbon (64.2–67.5%) and hydrogen (9.1–9.6%) content, consistent with the theoretical composition . Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the compound .

Synthesis and Preparation

The synthesis of DTBPF precursors involves multi-step reactions, as illustrated by the preparation of di-tert-butylchlorophosphane, a key intermediate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume